
2-Methyl-N-propionylalanine
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Overview
Description
2-Methyl-N-propionylalanine is a non-proteinogenic amino acid that has garnered attention due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a methyl group attached to the alpha carbon and a propionyl group attached to the nitrogen atom of alanine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-propionylalanine typically involves the reaction of alanine with propionyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the use of biocatalysts or enzymatic processes to achieve higher yields and purity. These methods are often preferred due to their environmental friendliness and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-N-propionylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the propionyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted alanine derivatives.
Scientific Research Applications
2-Methyl-N-propionylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Methyl-N-propionylalanine involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other cofactors. The molecular targets include enzymes involved in amino acid metabolism and signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Alanine: A standard amino acid with a similar structure but lacking the propionyl and methyl groups.
N-Methylalanine: Similar to 2-Methyl-N-propionylalanine but without the propionyl group.
Propionylglycine: Contains a propionyl group but lacks the methyl group on the alpha carbon
Uniqueness: this compound is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow it to participate in a broader range of chemical reactions and biological interactions compared to its analogs .
Properties
IUPAC Name |
2-methyl-2-(propanoylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTPTTUSDRCJFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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